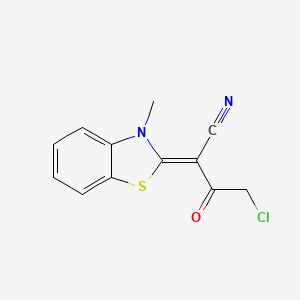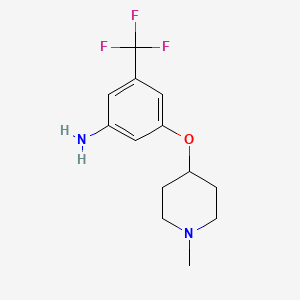
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine
Vue d'ensemble
Description
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine, commonly known as MPTP, is a synthetic compound used in scientific research for its neurotoxic effects on dopaminergic neurons. MPTP is structurally similar to the neurotransmitter dopamine and is metabolized in the brain to form MPP+, a potent neurotoxin that selectively destroys dopaminergic neurons. The use of MPTP in scientific research has led to significant advancements in our understanding of Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
Target of Action
The primary target of 3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine is the 5-HT6 receptor (5-HT6R) . This receptor belongs to the serotonin superfamily and is exclusively located in brain regions associated with learning and memory .
Mode of Action
The compound acts as a 5-HT6R antagonist . By binding to the 5-HT6R, it inhibits the receptor’s activity, leading to changes in neurotransmitter levels. Specifically, 5-HT6R antagonists have been found to selectively increase glutamate and acetylcholine levels in the brain, phenomena associated with learning and memory .
Biochemical Pathways
The antagonism of the 5-HT6R by this compound affects the serotonergic pathways in the brain . This leads to increased levels of glutamate and acetylcholine, neurotransmitters that play crucial roles in cognitive functions such as learning and memory .
Pharmacokinetics
It has potent in vitro binding affinity and functional antagonistic activity at 5-HT6R
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By antagonizing the 5-HT6R, the compound increases the levels of glutamate and acetylcholine in the brain . These changes are associated with improved cognitive function in numerous animal models .
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPTP in scientific research has several advantages, including its ability to induce Parkinson's disease-like symptoms in animal models, its selective destruction of dopaminergic neurons, and its reproducibility. However, there are also several limitations to its use, including the fact that MPTP-induced models may not fully recapitulate the complexity of Parkinson's disease and that the neurotoxic effects of MPTP may not be identical to those observed in human patients.
Orientations Futures
There are several future directions for the use of MPTP in scientific research, including the development of new treatments for Parkinson's disease, the use of MPTP-induced models to study the effects of environmental toxins on dopaminergic neurons, and the development of new imaging techniques to better visualize the effects of MPTP on the brain. Additionally, the use of MPTP-induced models in combination with other neurotoxins may help to better mimic the complexity of Parkinson's disease and improve our understanding of the disease.
Applications De Recherche Scientifique
MPTP is primarily used in scientific research to induce Parkinson's disease-like symptoms in animal models. The selective destruction of dopaminergic neurons in the substantia nigra region of the brain leads to a decrease in dopamine levels, resulting in motor impairments similar to those observed in Parkinson's disease patients. MPTP-induced Parkinson's disease models have been used to study the underlying mechanisms of the disease and to test potential treatments.
Propriétés
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-18-4-2-11(3-5-18)19-12-7-9(13(14,15)16)6-10(17)8-12/h6-8,11H,2-5,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLAVDLEJHEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(isopropylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2946998.png)
![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)


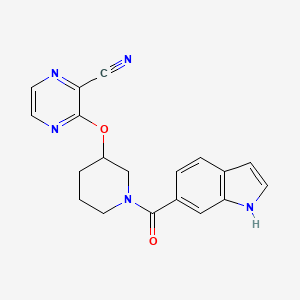
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)

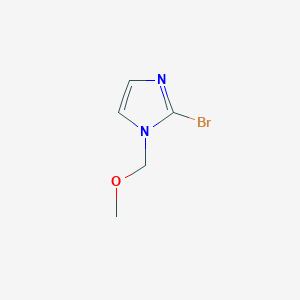
![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)
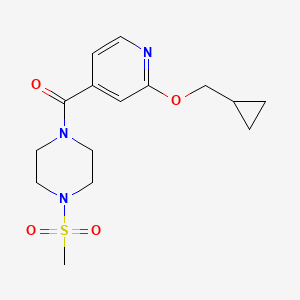
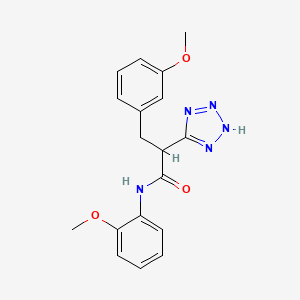

![1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole](/img/structure/B2947019.png)
